molecular formula C11H8FNO2 B6413936 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one CAS No. 1261911-47-0

2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one

Cat. No.: B6413936
CAS No.: 1261911-47-0
M. Wt: 205.18 g/mol
InChI Key: SYQOKQHDNNGPTC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridinone structure

Preparation Methods

The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with a suitable pyridine derivative under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as enhanced conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one can be compared with other similar compounds, such as:

    4-Fluoro-3-(trifluoromethyl)pyridin-2-ol: This compound also contains a fluorine atom and a pyridinone structure but differs in the presence of a trifluoromethyl group instead of a hydroxyl group.

    4-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine: Similar to the previous compound, it contains a trifluoromethyl group and a hydroxyl group but differs in the position of the fluorine atom.

Properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-1-2-9(11(15)5-7)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQOKQHDNNGPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692492
Record name 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-47-0
Record name 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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